2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with amino, hydroxy, and methoxy groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-hydroxy-3-methoxybenzaldehyde, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization with thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Conditions typically involve the use of strong nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structural features allow it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-7-methyl-4H-chromene-3-carbonitrile: Known for its antibacterial and corrosion inhibition properties.
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano-[4,3-b]pyran-3-carboxylate:
Uniqueness
What sets 2-Amino-4-(4-hydroxy-3-methoxy-phenyl)-thiophene-3-carboxylic acid ethyl ester apart is its thiophene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C14H15NO4S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-3-19-14(17)12-9(7-20-13(12)15)8-4-5-10(16)11(6-8)18-2/h4-7,16H,3,15H2,1-2H3 |
InChI Key |
GMZXQXDYRLXQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.